Enhanced Lipophilicity Drives Differential Protein Binding and Membrane Permeability
The target compound, featuring a butanoyl substituent, exhibits a substantially higher predicted lipophilicity compared to its acetyl analog (1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone). This increase in XLogP3-AA is a key determinant for passive membrane permeability and non-specific protein binding, directly influencing the compound's suitability for generating brain-penetrant leads versus peripherally restricted tool compounds [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: -0.4 (XLogP3-AA) |
| Quantified Difference | ΔXLogP3-AA = +1.0 (a >10-fold increase in predicted partition coefficient) |
| Conditions | Computed physicochemical property based on molecular structure using the XLogP3 algorithm (PubChem data). |
Why This Matters
A ΔXLogP3-AA of +1.0 represents a significant shift in lipophilicity that can determine whether a compound is a viable lead for CNS targets (where LogP of 2-5 is often desired) or more suitable for peripheral applications, directly impacting project direction and compound procurement decisions.
- [1] PubChem. Computed Properties for 1-Ethyl-4-piperidin-2-ylpiperazin-2-one (a structural analog for XLogP3-AA calculation). View Source
- [2] PubChem. Computed Properties for 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone. View Source
